PKR-IN-C16

Beschreibung

Eigenschaften

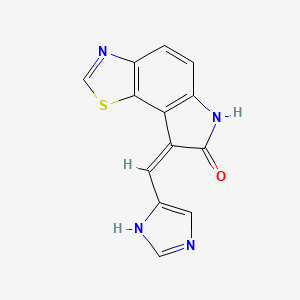

IUPAC Name |

(8Z)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBGXTUGODTSPK-BAQGIRSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C\3=C1NC(=O)/C3=C\C4=CN=CN4)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159885-47-8, 608512-97-6 | |

| Record name | C-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159885478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolo-oxindole PKR inhibitor C16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C-16 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Q75QZK84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of PKR-IN-C16: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKR-IN-C16, also known as C16 or Imoxin, is a potent and specific small molecule inhibitor of the double-stranded RNA-activated protein kinase (PKR).[1][2] As a key regulator of the cellular stress response, PKR plays a crucial role in antiviral defense, inflammation, and apoptosis. Its dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical properties, cellular effects, and in vivo activity. Detailed experimental protocols and visual representations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.

Biochemical Mechanism of Action

This compound is an ATP-competitive inhibitor that directly targets the ATP-binding site of PKR.[3][4] By occupying this pocket, it prevents the autophosphorylation of PKR, a critical step for its activation.[3] This inhibition of autophosphorylation effectively blocks the downstream signaling cascade initiated by activated PKR.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized in various studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC50 | 186-210 nM | PKR Autophosphorylation | [3][5] |

| IC50 | 210 nM | PKR Kinase Assay | [6] |

Table 1: In vitro inhibitory activity of this compound against PKR.

| Off-Target Kinase | IC50 | Assay Type | Reference |

| FGFR2 | 31.8 nM | Kinase Assay | [6] |

| CDK2 | - | Activity Assay | [6] |

| CDK5 | - | Activity Assay | [6] |

Table 2: Off-target activity of this compound.

Cellular Mechanism of Action

In a cellular context, this compound effectively suppresses the activation of PKR and its downstream signaling pathways. This leads to a variety of cellular effects, including the modulation of protein synthesis, inflammation, and apoptosis.

Key Signaling Pathways Affected

-

eIF2α Signaling: Activated PKR phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global inhibition of protein synthesis. This compound prevents the phosphorylation of eIF2α, thereby rescuing protein translation.[5]

-

NF-κB Signaling: PKR can activate the NF-κB signaling pathway, a central regulator of inflammation. This compound has been shown to prevent NF-κB activation in various cellular models.

-

NLRP3 Inflammasome Activation: PKR is involved in the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the production of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting PKR, this compound can suppress NLRP3 inflammasome activation and subsequent cytokine release.

Cellular Activity Data

| Cell Line | Assay Type | Effective Concentration | Exposure Time | Observed Effect | Reference |

| SH-SY5Y | Neuroprotection | 0.1 - 0.3 µM | 24 h | Protection against ER stress-induced cell death | [1] |

| SH-SY5Y | Inhibition of p-PKR | 1 - 1000 nM | 4 h | Prevention of Amyloid β-induced PKR phosphorylation | [1] |

| Huh7 | Cell Viability (MTS) | 500 - 3000 nM | 120 min | Suppression of cell proliferation | [4][7] |

| HCT116 | Cell Proliferation | 2 µM | 7 days | Inhibition of cell division | [2] |

| HeLa | Integrated Stress Response | 6 µM | 2.5 h | Stimulation of the integrated stress response | [2] |

| Retinal Endothelial Cells | Inhibition of p-PKR | 500 nM - 5 µM | - | Dose-dependent reduction of p-PKR | [8] |

Table 3: In vitro cellular activity of this compound.

In Vivo Mechanism of Action

The therapeutic potential of this compound has been investigated in several animal models. Intraperitoneal administration of the compound has been shown to effectively inhibit PKR activation in various tissues, leading to neuroprotective and anti-inflammatory effects.

In Vivo Efficacy Data

| Animal Model | Disease Model | Dosage | Administration Route | Observed Effect | Reference |

| Rat | Acute Excitotoxic Injury | 60 or 600 µg/kg | Intraperitoneal | Reduced neuronal loss and inflammation | [1][9] |

| Mouse | Hepatocellular Carcinoma Xenograft | 30, 100, or 300 µg/kg/day | Intraperitoneal | Suppressed tumor growth and angiogenesis | [7] |

| Rat | Neonatal Hypoxia-Ischemia | 100 µg/kg | Intraperitoneal | Reduced infarct volume and apoptosis | [2] |

Table 4: In vivo efficacy of this compound.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]

PKR-IN-C16: A Technical Guide to a Specific Protein Kinase R Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase R (PKR), also known as EIF2AK2, is a crucial serine-threonine kinase that plays a pivotal role in the cellular response to viral infections and other stress signals. Upon activation, typically by double-stranded RNA (dsRNA) produced during viral replication, PKR undergoes dimerization and autophosphorylation.[1] This activated form then phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α), leading to a global inhibition of protein synthesis, thereby impeding viral propagation.[2] Beyond its antiviral function, PKR is implicated in a multitude of cellular processes, including inflammation, apoptosis, and cell proliferation, through its modulation of various signaling pathways such as NF-κB and p38 MAPK.[3] Given its central role in these pathways, dysregulation of PKR activity has been linked to several pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[3]

PKR-IN-C16, also known as C16 or Imoxin, is a potent and specific, ATP-competitive inhibitor of PKR.[4] This imidazolo-oxindole compound has demonstrated significant neuroprotective, anti-inflammatory, and anti-cancer effects in a variety of preclinical models.[5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.

Biochemical and Cellular Activity of this compound

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 186-210 nM | PKR autophosphorylation assay | [8] |

| IC50 | 210 nM | Kinase activity assay | [6] |

| Caption: Biochemical activity of this compound. |

| Cell Line/Model | Assay | Effect of this compound | Concentration | Reference |

| Huh7 (Hepatocellular Carcinoma) | MTS Assay | Dose-dependent suppression of cell proliferation | 500-3000 nM | [4][7] |

| SH-SY5Y (Neuroblastoma) | Western Blot | Prevention of Amyloid β-induced PKR phosphorylation | 1-1000 nM | [5] |

| SH-SY5Y (Neuroblastoma) | Caspase-3 Activation Assay | Prevention of Amyloid β-induced caspase-3 activation | 1-1000 nM | [5] |

| SH-SY5Y (Neuroblastoma) | Cell Viability Assay | Protection against ER stress-induced cell death | 0.1 or 0.3 µM | [5] |

| Acute Excitotoxic Rat Model | Luminex Assay | 97% inhibition of quinolinic acid-induced IL-1β increase | 600 µg/kg | [9] |

| Acute Excitotoxic Rat Model | Immunofluorescent Staining | 37% decrease in cleaved caspase-3 positive neurons | 600 µg/kg | [9] |

| Acute Excitotoxic Rat Model | Histology | 47% decrease in neuronal loss | 600 µg/kg | [9] |

| Neonatal Hypoxia-Ischemia Rat Model | Western Blot | Reduction of NF-κB phosphorylation | 100 µg/kg | [10] |

| Neonatal Hypoxia-Ischemia Rat Model | Real-Time PCR | Reduction of pro-inflammatory cytokine mRNA (TNF-α, IL-6, IL-1β) | 100 µg/kg | [10] |

| Caption: Cellular and in vivo activity of this compound. |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of PKR. The following diagrams illustrate the canonical PKR signaling pathway and the proposed mechanism of inhibition by this compound.

Caption: Simplified PKR signaling pathway.

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound. These protocols are based on commonly used techniques and may require optimization for specific experimental conditions.

In Vitro Kinase Assay for PKR Inhibition

This assay measures the ability of this compound to inhibit the autophosphorylation of PKR.

Materials:

-

Recombinant human PKR enzyme

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Poly(I:C) (PKR activator)

-

SDS-PAGE apparatus and reagents

-

PVDF membrane

-

Primary antibody against phospho-PKR (Thr446)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare a reaction mixture containing recombinant PKR enzyme and kinase assay buffer in a microcentrifuge tube.

-

Add Poly(I:C) to activate the PKR enzyme and incubate for 10 minutes at 30°C.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at 30°C.

-

Initiate the kinase reaction by adding ATP. Incubate for 30 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-PKR overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the IC50 value of this compound.

Western Blot for Phosphorylated PKR in Cellular Lysates

This protocol details the detection of phosphorylated PKR in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Stimulating agent (e.g., Amyloid β, tunicamycin)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE apparatus and reagents

-

PVDF membrane

-

Primary antibodies against phospho-PKR (Thr446) and total PKR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 1-4 hours).[5]

-

Induce PKR activation by adding a stimulating agent and incubate for the appropriate duration.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.

-

Perform SDS-PAGE, protein transfer, and immunoblotting as described in the In Vitro Kinase Assay protocol, using primary antibodies for both phospho-PKR and total PKR.

-

Quantify the band intensities and express the level of phosphorylated PKR as a ratio to total PKR.

MTS Assay for Cell Viability

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.[4]

Materials:

-

Cells of interest (e.g., Huh7)

-

This compound

-

96-well cell culture plates

-

MTS reagent

-

Plate reader

Procedure:

-

Seed cells at a density of 2 x 10³ cells per well in a 96-well plate and allow them to attach.[4]

-

Treat the cells with a range of concentrations of this compound (e.g., 500-3000 nM) or DMSO as a control.[4]

-

Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.[4]

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the control (DMSO-treated) cells.

Experimental Workflow Visualization

The following diagram outlines a general workflow for evaluating a potential PKR inhibitor.

Caption: General experimental workflow for PKR inhibitor characterization.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of PKR in health and disease. Its specificity and potency make it a suitable candidate for further preclinical and potentially clinical development for a range of therapeutic indications. This guide provides a foundational understanding of this compound and practical protocols to facilitate its use in the laboratory. Further research will continue to elucidate the full therapeutic potential of inhibiting PKR with specific molecules like this compound.

References

- 1. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rat IL-1 beta ELISA Kit (BMS630) - Invitrogen [thermofisher.com]

- 10. rndsystems.com [rndsystems.com]

An In-depth Technical Guide to PKR-IN-C16: Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKR-IN-C16, also known as C16 or Imidazolo-oxindole PKR inhibitor C16, is a potent and specific inhibitor of the double-stranded RNA-activated protein kinase (PKR).[1][2][3] As an ATP-binding site-directed small molecule, it effectively blocks the autophosphorylation of PKR.[4][5] This inhibition has demonstrated significant therapeutic potential across a range of preclinical models, including neurodegenerative diseases, inflammatory conditions, and cancer. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, with a focus on its mechanism of action and relevant signaling pathways. Detailed experimental protocols for key assays and in vivo studies are provided to facilitate further research and development.

Structure and Chemical Properties

This compound is an oxindole/imidazole derivative.[3][5] Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 6,8-Dihydro-8-(1H-imidazol-5-ylmethylene)-7H-pyrrolo[2,3-g]benzothiazol-7-one[3] |

| Synonyms | C16, Imoxin, GW 506033X, Imidazolo-oxindole PKR inhibitor C16[1][2][3] |

| CAS Number | 608512-97-6[2][3] |

| Molecular Formula | C₁₃H₈N₄OS[3] |

| Molecular Weight | 268.29 g/mol [1][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Light yellow to yellow solid |

| Purity | ≥95% |

| Solubility | DMSO: ~14 mg/mL (52.18 mM)[2] Insoluble in water and ethanol[2] |

| Storage | Store as a powder at -20°C for up to 3 years.[2] Store in solvent at -80°C for up to 1 year.[2] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the specific inhibition of PKR, a serine/threonine kinase that plays a crucial role in the cellular stress response.

Inhibition of the PKR/eIF2α Signaling Pathway

Under conditions of cellular stress, such as viral infection or inflammation, PKR is activated through autophosphorylation. Activated PKR then phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global inhibition of protein synthesis, which can induce apoptosis. This compound, by binding to the ATP-binding site of PKR, prevents its autophosphorylation and subsequent activation, thereby blocking the downstream phosphorylation of eIF2α and rescuing protein translation.

Modulation of the NF-κB Signaling Pathway

PKR can also activate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. This can occur through direct interaction with the IκB kinase (IKK) complex. By inhibiting PKR, this compound can prevent the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokine genes.[6]

References

The Role of PKR-IN-C16 in the Inhibition of eIF2α Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The double-stranded RNA-activated protein kinase (PKR) is a critical component of the cellular stress response, playing a key role in the innate immune system and the regulation of translation initiation. Upon activation, PKR phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global shutdown of protein synthesis. Dysregulation of the PKR pathway is implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. PKR-IN-C16, a potent and specific inhibitor of PKR, has emerged as a valuable tool for dissecting the intricate roles of PKR and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action in inhibiting eIF2α phosphorylation, a summary of its biochemical and cellular activities, and detailed experimental protocols.

Introduction to the PKR-eIF2α Signaling Pathway

The protein kinase R (PKR), officially known as EIF2AK2, is a serine/threonine kinase that acts as a sensor for double-stranded RNA (dsRNA), a molecular pattern often associated with viral infections. In addition to dsRNA, other cellular stress signals can also activate PKR. The activation of PKR is a multi-step process involving dimerization and autophosphorylation. Once activated, PKR's primary downstream target is the α-subunit of the eukaryotic initiation factor 2 (eIF2).

eIF2 is a heterotrimeric G-protein that plays a crucial role in the initiation of protein synthesis. It is responsible for recruiting the initiator methionyl-tRNA to the 40S ribosomal subunit. The activity of eIF2 is regulated by the GDP/GTP exchange factor eIF2B. Phosphorylation of eIF2α on serine 51 by PKR and other eIF2α kinases (PERK, GCN2, and HRI) converts eIF2 from a substrate to a competitive inhibitor of eIF2B. This sequestration of eIF2B leads to a global attenuation of cap-dependent translation, thereby conserving cellular resources and preventing the synthesis of viral proteins. However, this pathway also allows for the preferential translation of certain mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, such as the transcription factor ATF4, which orchestrates the integrated stress response.

This compound: A Specific Inhibitor of PKR

This compound, also known as C16 or Imoxin, is an imidazolo-oxindole compound that acts as a specific and ATP-competitive inhibitor of PKR.[1] It binds to the ATP-binding pocket of the kinase domain of PKR, thereby preventing its autophosphorylation and subsequent phosphorylation of its substrates, most notably eIF2α.[2][3] This targeted inhibition makes this compound a powerful tool for studying the specific contributions of the PKR pathway in various cellular processes and disease models.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound collated from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 210 nM | Recombinant PKR | [4] |

| Effective Concentration | 500–3000 nM | Huh7 (Hepatocellular Carcinoma) | [1][2] |

| Effective Concentration | 0.1 - 1 µM | SH-SY5Y (Neuroblastoma) | [5] |

| Effective Concentration | 0.5 - 5 µM | Retinal Endothelial Cells | [2] |

Table 2: In Vivo Activity and Effects of this compound

| Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| Acute Excitotoxic Rat Model | 600 µg/kg | Intraperitoneal | Reduced neuronal loss by 47% and cleaved caspase-3 by 37%. Prevented IL-1β production. | [6] |

| Sepsis-Induced Acute Kidney Injury Mouse Model | 0.5 and 1 mg/kg | Intraperitoneal | Attenuated renal inflammation and injury. | [1] |

| Neonatal Hypoxia-Ischemia Rat Model | 100 µg/kg | Intraperitoneal | Reduced infarct volume and apoptosis. | [5][7] |

| Hepatocellular Carcinoma Xenograft Mouse Model | 300 µg/kg | Intraperitoneal | Suppressed tumor growth and angiogenesis. | [3][8] |

Signaling Pathways and Experimental Workflow Visualizations

PKR-eIF2α Signaling Pathway and Inhibition by this compound

References

- 1. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

PKR-IN-C16: A Technical Guide to its Inhibitory Action on the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor, PKR-IN-C16, and its targeted effect on the NF-κB signaling pathway. This compound is a potent and specific inhibitor of the double-stranded RNA-dependent protein kinase (PKR), a key regulator of cellular stress and inflammatory responses.[1][2][3][4][5] By inhibiting PKR autophosphorylation, this compound effectively blocks the downstream activation of the NF-κB cascade. This guide details the mechanism of action, presents quantitative data on its inhibitory effects, provides detailed protocols for key experimental assays, and includes visualizations of the signaling pathway and experimental workflows.

Introduction to this compound

This compound, also known as C16, is an imidazolo-oxindole compound that acts as a specific, ATP-binding site-directed inhibitor of PKR (also known as EIF2AK2).[1][2][6][7] PKR is a serine/threonine kinase that plays a crucial role in the innate immune response to viral infections and other cellular stressors.[8] Upon activation, PKR phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a shutdown of protein synthesis.[7] Beyond this canonical role, PKR is increasingly recognized as a modulator of various signaling pathways, including the pro-inflammatory NF-κB pathway.[8] The specificity of this compound makes it a valuable tool for dissecting the roles of PKR in cellular processes and a potential therapeutic agent for inflammatory and neurodegenerative diseases.[1][9][10]

Mechanism of Action: Inhibition of PKR and the NF-κB Signaling Pathway

This compound exerts its inhibitory effect by binding to the ATP-binding site of PKR, thereby preventing its autophosphorylation and subsequent activation.[2][6][7] Activated PKR has been shown to stimulate the NF-κB signaling pathway through a direct interaction with the IκB kinase (IKK) complex.[1][8] This interaction, which is independent of PKR's kinase activity, is mediated by the N-terminal domain of PKR and specifically involves the IKKβ subunit.[6][7]

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation, the IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[11][12] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p50/p65 heterodimer, allowing its translocation to the nucleus where it initiates the transcription of pro-inflammatory genes.

By inhibiting PKR, this compound prevents the PKR-mediated activation of the IKK complex. This leads to a reduction in the phosphorylation of IKKα/β and IκBα, the suppression of IκBα degradation, and ultimately, the inhibition of p65 phosphorylation and its nuclear translocation.[1][9]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key quantitative findings.

| Parameter | Value | Assay Type | Reference |

| IC₅₀ for PKR autophosphorylation | 186-210 nM | In vitro kinase assay | [2][3][7] |

| IC₅₀ for PKR autophosphorylation | 0.21 ± 0.04 µM | In vitro kinase assay | [6] |

| Experiment | Model System | This compound Concentration | Observed Effect | Reference |

| Inhibition of p65 phosphorylation | Hypoxia-ischemia neonatal rat model | 100 µg/kg | Significant reduction in p-p65 levels | [9] |

| Inhibition of IKKα/β and p65 phosphorylation | Sepsis-induced acute kidney injury mouse model | 10 mg/kg and 20 mg/kg | Significant decrease in p-IKKα/β and p-p65 levels | [1] |

| Suppression of IκBα degradation | Sepsis-induced acute kidney injury mouse model | 10 mg/kg and 20 mg/kg | Significant suppression of IκBα degradation | [1] |

| Inhibition of PKR phosphorylation | Huh7 human hepatocellular carcinoma cells | 500-3000 nM | Dose-dependent decrease in p-PKR levels |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the NF-κB pathway.

Western Blotting for Phosphorylated NF-κB p65

This protocol is for the detection of phosphorylated p65 in cell lysates following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus (wet or semi-dry)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, and anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with desired concentrations of this compound for the specified duration. Include a vehicle control and a positive control for NF-κB activation (e.g., TNFα).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe for total p65 and a loading control.

-

Co-Immunoprecipitation of PKR and IKKβ

This protocol is for assessing the interaction between PKR and IKKβ.

Materials:

-

Non-denaturing cell lysis buffer

-

Protein A/G agarose or magnetic beads

-

Primary antibodies: anti-PKR and anti-IKKβ

-

Wash buffer

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis:

-

Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Centrifuge to clear the lysate.

-

-

Pre-clearing (Optional but Recommended):

-

Incubate the lysate with beads alone for 1 hour to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-PKR antibody overnight at 4°C.

-

Add protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using an anti-IKKβ antibody.

-

NF-κB Luciferase Reporter Assay

This assay quantifies NF-κB transcriptional activity.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

This compound

-

NF-κB activator (e.g., TNFα)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Plating and Treatment:

-

Plate the reporter cell line in a 96-well plate.

-

Pre-treat cells with a dose range of this compound for a specified time.

-

Stimulate the cells with an NF-κB activator.

-

-

Cell Lysis and Luciferase Assay:

-

After the desired incubation period, lyse the cells.

-

Add the luciferase assay reagent to the lysate.

-

-

Measurement:

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the results to a control (e.g., vehicle-treated, stimulated cells).

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on the NF-κB pathway.

Conclusion

This compound is a valuable research tool for investigating the role of PKR in the NF-κB signaling pathway. Its specific mechanism of action allows for the targeted inhibition of PKR-mediated inflammation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of inhibiting the PKR-NF-κB axis. Further research into the dose-response effects of this compound on various downstream NF-κB targets will continue to elucidate its precise mechanism and potential applications.

References

- 1. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protein Kinase R Mediates the Inflammatory Response Induced by Hyperosmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PKR Stimulates NF-κB Irrespective of Its Kinase Function by Interacting with the IκB Kinase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. NF-κB Activation by Double-Stranded-RNA-Activated Protein Kinase (PKR) Is Mediated through NF-κB-Inducing Kinase and IκB Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Immunoprecipitation - Wikipedia [en.wikipedia.org]

- 10. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. embopress.org [embopress.org]

The Role of PKR-IN-C16 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The double-stranded RNA-activated protein kinase (PKR) is a critical serine/threonine kinase that functions as a key sensor in the innate immune system. Upon activation by various stimuli, including viral dsRNA and inflammatory cytokines, PKR orchestrates a multifaceted cellular response that includes the inhibition of protein synthesis, induction of apoptosis, and modulation of inflammatory signaling pathways. Dysregulation of PKR activity has been implicated in a range of pathologies, from viral infections to neurodegenerative diseases and cancer. PKR-IN-C16 (also known as C16 or Imoxin) has emerged as a specific and potent small-molecule inhibitor of PKR, offering a valuable tool for dissecting the complex roles of PKR in cellular processes and as a potential therapeutic agent. This technical guide provides an in-depth overview of the function of this compound in innate immunity, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Introduction to this compound

This compound is an imidazolo-oxindole compound that acts as a specific inhibitor of PKR.[1][2] It functions by binding to the ATP-binding site of PKR, thereby preventing its autophosphorylation and subsequent activation.[1][3] This inhibition effectively blocks the downstream signaling cascades initiated by activated PKR.

Chemical and Physical Properties:

| Property | Value | Reference |

| CAS Number | 608512-97-6 | [1][4][5] |

| Molecular Formula | C13H8N4OS | [5][6] |

| Molecular Weight | 268.29 g/mol | [4] |

| IC50 (for PKR autophosphorylation) | 186-210 nM | [1][3] |

Mechanism of Action in Innate Immunity

This compound exerts its effects on the innate immune system primarily by inhibiting the catalytic activity of PKR. This intervention modulates several critical downstream signaling pathways.

Inhibition of the PKR/eIF2α Signaling Pathway

A primary function of activated PKR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[3][6] This phosphorylation leads to a global inhibition of protein synthesis, a crucial antiviral defense mechanism.[7][8] this compound, by preventing PKR autophosphorylation, consequently blocks the phosphorylation of eIF2α, thus restoring protein synthesis.[1][6]

Modulation of the NF-κB Signaling Pathway

PKR is known to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a central regulator of inflammation and immune responses.[5][6] Activated NF-κB translocates to the nucleus and induces the transcription of numerous pro-inflammatory cytokines and chemokines.[5] Studies have demonstrated that this compound can prevent the activation of NF-κB, thereby suppressing the expression of its target genes and reducing the inflammatory response.[5][6]

Regulation of the NLRP3 Inflammasome and Pyroptosis

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the cleavage of pro-caspase-1 to active caspase-1.[9][10] Caspase-1 then processes pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can induce a form of programmed cell death called pyroptosis.[6][9] PKR has been shown to be a crucial upstream regulator of NLRP3 inflammasome activation.[6][10][11] By inhibiting PKR, this compound can suppress the activation of the NLRP3 inflammasome, leading to reduced production of IL-1β and IL-18 and inhibition of pyroptosis.[6][9]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound observed in various experimental models.

In Vivo Efficacy in a Rat Model of Acute Excitotoxicity

| Parameter | Treatment Group | Result | Reference |

| Neuronal Loss | QA + C16 (600 μg/kg) | 47% decrease compared to QA + vehicle | [2][12] |

| Cleaved Caspase-3 Positive Neurons | QA + C16 (600 μg/kg) | 37% decrease compared to QA + vehicle | [2][12] |

| IL-1β Levels (contralateral side) | QA + C16 (600 μg/kg) | 97% inhibition compared to QA + vehicle | [2][4] |

QA: Quinolinic Acid, an excitotoxin used to induce neuronal lesions and inflammation.

In Vivo Efficacy in a Mouse Model of Sepsis-Induced Acute Kidney Injury

| Parameter | Treatment Group | Result | Reference |

| Renal Levels of Proinflammatory Cytokines and Chemokines | LPS + C16 | Significantly inhibited elevation compared to LPS + vehicle | [13] |

| Renal Levels of ASC, NLRP3, Caspase-1, IL-1β, and IL-18 | LPS + C16 | Decreased expression/levels compared to LPS + vehicle | [6] |

LPS: Lipopolysaccharide, a component of gram-negative bacteria used to induce sepsis.

In Vitro Efficacy in Hepatocellular Carcinoma Cells

| Parameter | Cell Line | Treatment | Result | Reference |

| Phosphorylated PKR:Total PKR Ratio | Huh7 | 2000 nM C16 | Maximum decrease observed | [14] |

| Cell Proliferation | Huh7 | C16 (dose-dependent) | Suppressed proliferation | [14] |

| Angiogenesis-related Growth Factor mRNAs (VEGF-A, VEGF-B, PDGF-A, PDGF-B, FGF-2, EGF, HGF) | Huh7 | C16 | Significantly downregulated | [14][15] |

Experimental Protocols

In Vivo Administration in a Rat Model of Acute Excitotoxicity

Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound.

Animal Model: 10-week-old male normotensive Wistar rats.[2]

Procedure:

-

Inflammation was induced by a unilateral striatal injection of quinolinic acid (QA).[12]

-

Animals were divided into groups receiving either vehicle or this compound.[12]

-

This compound was administered intraperitoneally at a dose of 600 μg/kg.[2][12]

-

The effects were assessed in both the ipsilateral and contralateral striata.[12]

-

Analysis:

In Vivo Administration in a Mouse Model of Sepsis-Induced Acute Kidney Injury

Objective: To investigate the protective effects of this compound against sepsis-induced kidney damage.

Animal Model: C57BL/6J mice.[13]

Procedure:

-

Mice were injected intraperitoneally with either this compound or a vehicle control 1 hour before the LPS challenge.[13]

-

Mice were then injected intraperitoneally with either LPS or 0.9% saline.[13]

-

Analysis:

-

Histopathological damage to the kidneys was assessed.[13]

-

Renal function was evaluated by measuring blood urea nitrogen and creatinine levels.[6]

-

Levels of proinflammatory cytokines in the kidney were measured.[13]

-

Western blotting was used to analyze the expression of proteins in the PKR/eIF2α and NLRP3 pyroptosis signaling pathways.[6]

-

In Vitro Inhibition of NLRP3 Inflammasome Activation

Objective: To determine the effect of this compound on NLRP3 inflammasome priming and activation.

Cell Model: Fibroblasts.[9]

Procedure:

-

Fibroblasts were pretreated with this compound for 30 minutes.[9]

-

Cells were then challenged with LPS (1 μg/mL) for 6 hours to prime the inflammasome.[9]

-

Following priming, cells were treated with ATP (3 mM) for 30 minutes to activate the inflammasome.[9]

-

Analysis:

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

Figure 1: PKR signaling pathway and its inhibition by this compound.

Figure 2: General experimental workflow for in vivo studies of this compound.

Conclusion

This compound is a potent and specific inhibitor of PKR that has proven to be an invaluable tool for elucidating the role of this kinase in innate immunity. By targeting PKR, this compound effectively modulates key inflammatory pathways, including NF-κB and the NLRP3 inflammasome, leading to a reduction in pro-inflammatory cytokine production and cell death. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of PKR inhibition in a variety of inflammatory and infectious diseases. Further investigation into the multifaceted effects of this compound will undoubtedly continue to advance our understanding of innate immune regulation and may pave the way for novel therapeutic strategies.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Epac1 inhibits PKR to reduce NLRP3 inflammasome proteins in retinal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of PKR-IN-C16 with the NLRP3 Inflammasome Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. The double-stranded RNA-dependent protein kinase (PKR) has emerged as a key regulator of NLRP3 inflammasome activation. This technical guide provides a comprehensive overview of the interaction between the specific PKR inhibitor, PKR-IN-C16, and the NLRP3 inflammasome pathway. We will delve into the molecular mechanisms, present quantitative data on the inhibitory effects of this compound, and provide detailed experimental protocols for studying this interaction. This document is intended to be a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

The NLRP3 Inflammasome Pathway

The activation of the NLRP3 inflammasome is a multi-step process that can be broadly divided into priming (Signal 1) and activation (Signal 2).[1]

-

Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which are recognized by Toll-like receptors (TLRs). This leads to the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB activation results in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[1]

-

Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances, and mitochondrial dysfunction, can trigger the activation of the primed NLRP3. This leads to the oligomerization of NLRP3, which then recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[1] Activated caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

There are also non-canonical and alternative pathways for NLRP3 inflammasome activation. The non-canonical pathway is triggered by intracellular LPS and involves caspase-4/5 (in humans) or caspase-11 (in mice). The alternative pathway can be activated by TLR ligands alone and involves the TLR4-TRIF-RIPK1-FADD-caspase-8 signaling axis.

The Role of PKR in NLRP3 Inflammasome Activation

Double-stranded RNA-dependent protein kinase (PKR) is a serine/threonine kinase that is classically known for its role in the antiviral response. However, emerging evidence has established a critical role for PKR in the activation of the NLRP3 inflammasome.[2][3]

PKR can be activated by various cellular stress signals and has been shown to physically interact with multiple components of the inflammasome, including NLRP3.[2] This interaction is crucial for the assembly and activation of the NLRP3 inflammasome in response to a variety of stimuli.[2] The kinase activity of PKR is essential for this process, as pharmacological inhibition or genetic deletion of PKR impairs NLRP3 inflammasome activation.[2][3]

The proposed mechanism involves the autophosphorylation of PKR, which then facilitates its interaction with NLRP3, leading to the recruitment of ASC and pro-caspase-1, and subsequent caspase-1 activation.[2] Furthermore, PKR can also influence the priming step of inflammasome activation by modulating the NF-κB signaling pathway.[4]

This compound: A Specific Inhibitor of PKR

This compound (also known as C16) is a potent and specific inhibitor of PKR.[5] It acts by binding to the ATP-binding site of PKR, thereby preventing its autophosphorylation and subsequent activation.[6] This inhibitory action makes this compound a valuable tool for studying the role of PKR in various cellular processes, including inflammation.

Mechanism of Action of this compound on the NLRP3 Inflammasome Pathway

This compound inhibits the NLRP3 inflammasome pathway by directly targeting PKR. By preventing the activation of PKR, this compound disrupts the key role of PKR in both the priming and activation steps of the NLRP3 inflammasome.

-

Inhibition of Priming: this compound can suppress the activation of the NF-κB pathway, which is essential for the transcription of NLRP3 and pro-IL-1β.[4][7]

-

Inhibition of Activation: The primary mechanism of this compound is the prevention of PKR autophosphorylation.[6] This inhibits the physical interaction between PKR and NLRP3, which is a critical step for the assembly of the functional inflammasome complex.[2] Consequently, the recruitment of ASC and pro-caspase-1 is blocked, leading to a reduction in caspase-1 activation and the subsequent cleavage and release of IL-1β and IL-18.[4][8]

The downstream effects of this compound also include the modulation of the PKR/eIF2α signaling pathway.[4] By inhibiting PKR, this compound can prevent the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key regulator of protein synthesis.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on the NLRP3 inflammasome pathway have been quantified in several studies. The following tables summarize the key findings.

| Parameter | Inhibitor | Cell/Animal Model | Stimulus | IC50 / Effective Concentration | Observed Effect | Reference |

| Caspase-1 Activation & IL-1β Cleavage | This compound (C13H8N4OS) | Murine Macrophages | Monosodium Urate (MSU) | 0.25 µM (IC50) | Dose-dependent suppression of caspase-1 activation and IL-1β cleavage. | [2] |

| PKR Phosphorylation | This compound | Retinal Endothelial Cells (REC) | High Glucose | 2 µM and 5 µM | Effective reduction of PKR phosphorylation. | [8] |

| NLRP3, Cleaved Caspase-1, IL-1β | This compound | Retinal Endothelial Cells (REC) | High Glucose | 2 µM | Significant reduction in NLRP3, cleaved caspase-1, and IL-1β levels. | [8] |

| IL-1β Levels | This compound | Rat Model (Quinolinic Acid-induced Neuroinflammation) | Quinolinic Acid | 600 µg/kg | 97% inhibition of the increase in IL-1β levels. | [5] |

| Neuronal Loss | This compound | Rat Model (Quinolinic Acid-induced Neuroinflammation) | Quinolinic Acid | 600 µg/kg | 47% decrease in neuronal loss. | [5] |

| Cleaved Caspase-3 Positive Neurons | This compound | Rat Model (Quinolinic Acid-induced Neuroinflammation) | Quinolinic Acid | 600 µg/kg | 37% decrease in the number of positive cleaved caspase-3 neurons. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the interaction of this compound with the NLRP3 inflammasome pathway.

Cell Culture and Treatment for NLRP3 Inflammasome Activation

Objective: To activate the NLRP3 inflammasome in macrophages using a two-signal model.

Materials:

-

Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes.

-

RPMI-1640 or DMEM cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Lipopolysaccharide (LPS) from E. coli O111:B4.

-

Adenosine triphosphate (ATP).

-

This compound.

-

Dimethyl sulfoxide (DMSO) as a vehicle control.

Protocol:

-

Seed BMDMs or differentiated THP-1 cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Priming (Signal 1): Add LPS to a final concentration of 1 µg/mL and incubate for 3-6 hours.

-

Activation (Signal 2): Add ATP to a final concentration of 5 mM and incubate for 30-60 minutes.

-

Collect the cell culture supernatants for cytokine analysis (ELISA) and cell lysates for protein analysis (Western blotting).

Western Blotting for Inflammasome Components

Objective: To detect the expression and cleavage of key proteins in the NLRP3 inflammasome pathway.

Materials:

-

Cell lysates collected from the cell treatment protocol.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-NLRP3, anti-caspase-1 (to detect both pro- and cleaved forms), anti-IL-1β, anti-p-PKR (Thr451), anti-PKR, anti-p-eIF2α (Ser51), anti-eIF2α, anti-p-NF-κB p65, anti-NF-κB p65, and anti-β-actin (as a loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Protocol:

-

Determine the protein concentration of the cell lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To measure the concentration of secreted IL-1β and IL-18 in the cell culture supernatant.

Materials:

-

Cell culture supernatants collected from the cell treatment protocol.

-

Commercially available ELISA kits for mouse or human IL-1β and IL-18.

-

Microplate reader.

Protocol:

-

Follow the manufacturer's instructions provided with the ELISA kit.

-

Briefly, add standards and samples to the antibody-coated microplate wells.

-

Incubate and wash the wells.

-

Add the detection antibody.

-

Incubate and wash the wells.

-

Add the substrate solution and incubate to allow color development.

-

Add the stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Co-immunoprecipitation of PKR and NLRP3

Objective: To demonstrate the physical interaction between PKR and NLRP3.

Materials:

-

Cell lysates from treated cells.

-

Immunoprecipitation lysis buffer.

-

Anti-PKR or anti-NLRP3 antibody for immunoprecipitation.

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer.

-

Elution buffer or Laemmli sample buffer.

-

Western blotting reagents as described above.

Protocol:

-

Lyse the cells in immunoprecipitation lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-PKR) or a control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the co-immunoprecipitated protein (e.g., anti-NLRP3).

Visualizations

Signaling Pathways

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Caption: General experimental workflow for studying the effect of this compound on NLRP3 activation.

Conclusion

This compound is a potent and specific inhibitor of PKR that effectively suppresses the activation of the NLRP3 inflammasome. Its mechanism of action involves the inhibition of both the priming and activation steps of the inflammasome pathway, primarily by preventing the autophosphorylation of PKR and its subsequent interaction with NLRP3. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the PKR-NLRP3 axis in inflammatory diseases. The continued exploration of this pathway will undoubtedly yield valuable insights into the complex regulation of inflammation and may lead to the development of novel therapeutics for a wide range of debilitating conditions.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. Novel role of PKR in inflammasome activation and HMGB1 release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epac1 inhibits PKR to reduce NLRP3 inflammasome proteins in retinal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

PKR-IN-C16 as a tool for studying PKR function

Audience: Researchers, scientists, and drug development professionals.

Introduction

PKR-IN-C16, also known as C16 or Imoxin, is a potent and specific inhibitor of the double-stranded RNA-activated protein kinase (PKR).[1][2] PKR is a crucial serine/threonine kinase that plays a central role in the cellular stress response, innate immunity, and regulation of inflammatory pathways.[3][4][5] As a key mediator of the integrated stress response (ISR), PKR activation upon various stress signals, such as viral dsRNA, leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event results in a global shutdown of protein synthesis, a critical mechanism in the host's defense against viral replication.[5][6][7] Beyond its antiviral role, PKR is implicated in a multitude of cellular processes, including apoptosis, cell proliferation, and the activation of pro-inflammatory signaling cascades like the NF-κB pathway.[4][8][9]

This technical guide provides an in-depth overview of this compound as a research tool for investigating the multifaceted functions of PKR. It includes a summary of its quantitative effects, detailed experimental protocols for its application in various research models, and visual representations of the signaling pathways and experimental workflows involved.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data available for this compound, providing a reference for its potency and efficacy in different experimental settings.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | 210 nM | In vitro kinase assay | [10] |

| Effective Concentration | 500 nM - 5 µM | Retinal Endothelial Cells (REC) | [11] |

| Effective Concentration | 100 nM - 3000 nM | Huh7 (Hepatocellular Carcinoma) | [12] |

| Effective Concentration | 100 nM - 1000 nM | HCT116, HT29 (Colorectal Cancer) | [13] |

| Effective Concentration | 0.1 µM - 0.3 µM | SH-SY5Y (Neuroblastoma) | [2] |

| Table 1: In Vitro Efficacy of this compound. |

| Animal Model | Dosing Regimen | Observed Effects | Reference |

| Acute Excitotoxic Rat Model (Quinolinic Acid) | 600 µg/kg, i.p. | Reduced neuronal loss and neuroinflammation.[1][14] | [1][14] |

| Neonatal Hypoxia-Ischemia Rat Model | 100 µg/kg, i.p. | Reduced brain infarct volume and apoptosis.[15] | [15] |

| Sepsis-Induced Acute Kidney Injury Mouse Model (LPS) | 0.5 - 1 mg/kg, i.p. | Attenuated renal inflammation and injury.[9][13] | [9][13] |

| Hepatocellular Carcinoma Xenograft Mouse Model | 300 µg/kg/day, i.p. | Suppressed tumor growth and angiogenesis.[12] | [12] |

| Table 2: In Vivo Efficacy of this compound. |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study PKR function.

In Vitro Inhibition of PKR Phosphorylation (Western Blot)

Objective: To assess the ability of this compound to inhibit the autophosphorylation of PKR in cultured cells.

Materials:

-

Cell line of interest (e.g., Huh7, SH-SY5Y)

-

This compound (stock solution in DMSO)

-

Cell culture medium and supplements

-

PKR activator (e.g., poly(I:C) for viral mimicry, or other relevant stressor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-PKR (Thr451)

-

Rabbit anti-total PKR

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0, 100, 500, 1000, 2000, 3000 nM) for 1-2 hours.[12]

-

Induce PKR activation by adding the chosen stressor (e.g., poly(I:C) at 1 µg/mL) for the desired time (e.g., 6-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-PKR at 1:1000, anti-total PKR at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imager.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phospho-PKR signal to total PKR and the loading control (β-actin).

-

Cell Viability and Proliferation Assay (MTS/MTT)

Objective: To determine the effect of PKR inhibition by this compound on cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., HCT116, HT29)

-

This compound

-

96-well plates

-

MTS or MTT reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of culture medium.

-

-

Treatment:

-

After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0, 100, 500, 1000, 2000 nM) in fresh medium.[13] Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for a desired period (e.g., 24, 48, 72 hours).

-

-

MTS/MTT Addition and Measurement:

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

-

Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only) from all readings.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the dose-response curve and calculate the IC₅₀ value if applicable.

-

In Vivo Neuroinflammation Model (Quinolinic Acid)

Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound in a rat model of excitotoxic neuroinflammation.

Materials:

-

Male Wistar rats (10 weeks old)

-

This compound

-

Quinolinic acid (QA)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Vehicle for C16 (e.g., DMSO/saline)

-

Tissue processing reagents for immunoblotting and immunohistochemistry

Procedure:

-

Animal Grouping and Treatment:

-

Stereotaxic Injection of Quinolinic Acid:

-

Anesthetize the rats and place them in a stereotaxic frame.

-

Inject quinolinic acid unilaterally into the striatum. Sham-operated animals receive a saline injection.

-

-

Tissue Collection and Processing:

-

48 hours after QA injection, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde for histology or collect fresh brain tissue for biochemical analysis.

-

-

Analysis:

-

Immunoblotting: Analyze striatal lysates for levels of phosphorylated and total PKR, as well as inflammatory markers (e.g., IL-1β).

-

Immunohistochemistry: Stain brain sections for markers of neuronal loss (e.g., NeuN) and apoptosis (e.g., cleaved caspase-3).

-

Cytokine Analysis: Measure cytokine levels (e.g., IL-1β) in brain homogenates using ELISA or Luminex assays.[1]

-

-

Data Analysis:

-

Quantify neuronal loss, apoptosis, and inflammatory markers in the different treatment groups.

-

Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the effects of C16.

-

Mandatory Visualizations

Signaling Pathways

Experimental Workflow: In Vivo Neuroinflammation Model

Logical Relationship: this compound in Studying PKR Function

References

- 1. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 8. C16 | Other Kinases | Tocris Bioscience [tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The PERK/PKR-eIF2α Pathway Negatively Regulates Porcine Hemagglutinating Encephalomyelitis Virus Replication by Attenuating Global Protein Translation and Facilitating Stress Granule Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. researchgate.net [researchgate.net]

- 15. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Impact of PKR-IN-C16: A Technical Guide to Modulated Biological Pathways

For Immediate Release

This technical guide provides an in-depth analysis of the biological pathways modulated by PKR-IN-C16, a potent and selective inhibitor of double-stranded RNA-dependent protein kinase (PKR). Designed for researchers, scientists, and drug development professionals, this document synthesizes current findings on the mechanism of action of this compound, offering a detailed look at its effects on key signaling cascades. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the modulated pathways to facilitate a comprehensive understanding of this compound's therapeutic potential.

This compound, an imidazolo-oxindole derivative, targets the ATP-binding site of PKR, a crucial kinase involved in cellular stress responses, inflammation, and apoptosis.[1][2] Inhibition of PKR by C16 has demonstrated significant therapeutic effects in various preclinical models, including sepsis-induced acute kidney injury, neuroinflammation, and hepatocellular carcinoma.[1][3][4] This guide will explore the downstream consequences of PKR inhibition by C16, focusing on the modulation of the NF-κB, NLRP3 pyroptosis, and eIF2α signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment as reported in various studies.

Table 1: In Vitro Dose-Dependent Effects of this compound on Hepatocellular Carcinoma (HCC) Cells

| Parameter | Cell Line | Concentration (nM) | Effect | Reference |

| PKR Phosphorylation | Huh7 | 500 | Decrease | [4] |

| 1000 | Further Decrease | [4] | ||

| 2000 | Maximum Decrease | [4] | ||

| 3000 | Maximum Decrease | [4] | ||

| Cell Viability | Huh7 | 500 | Suppression | [4] |

| 1000 | Further Suppression | [4] | ||

| 2000 | Marked Suppression | [4] | ||

| 3000 | Marked Suppression | [4] |

Table 2: In Vivo Effects of this compound in a Quinolinic Acid (QA)-Induced Excitotoxicity Rat Model

| Parameter | Dosage | Effect | Reference |

| IL-1β Levels (contralateral striatum) | 600 µg/kg | 97% inhibition | [5][6] |

| Neuronal Loss | 600 µg/kg | 47% decrease | [5][7] |

| Cleaved Caspase-3 Positive Neurons | 600 µg/kg | 37% decrease | [5][7] |

Table 3: In Vivo Effects of this compound in a Neonatal Hypoxia-Ischemia (HI) Rat Model

| Parameter | C16 Group (Phosphorylation of p65) | HI Group (Phosphorylation of p65) | P-value | Reference |

| Relative Phosphorylation | 0.373 ± 0.072 | 0.611 ± 0.082 | <0.01 | [3] |

Key Modulated Signaling Pathways

This compound exerts its effects by intervening in several critical signaling pathways. The diagrams below, generated using Graphviz, illustrate the points of modulation.

PKR/eIF2α Signaling Pathway

PKR is a primary kinase responsible for the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[2] This phosphorylation event leads to a general suppression of protein synthesis, a cellular defense mechanism against viral replication.[1] this compound, by inhibiting PKR, prevents the phosphorylation of eIF2α, thereby restoring translational activity.[1][8]

NF-κB Signaling Pathway